N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a dimethylpropanamide moiety
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)14(18)17-11-16(4,19)10-12-6-8-13(20-5)9-7-12/h6-9,19H,10-11H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUSFYTPDVIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(CC1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine
The amine precursor is synthesized via reductive amination of 3-(4-methoxyphenyl)-2-methyl-2-hydroxypropanal. The aldehyde intermediate is prepared through oxidation of 3-(4-methoxyphenyl)-2-methyl-2-propanol using pyridinium chlorochromate (PCC) in dichloromethane. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine (65–72% yield).
Amide Bond Formation
The amine reacts with pivaloyl chloride (2.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by triethylamine (3.0 equiv) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of pivaloyl chloride. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding the target amide in 78–85% purity.
Key Data:
- Reaction time: 4–6 hours
- Yield: 68–72%
- Purity (HPLC): ≥95% after recrystallization (ethanol/water)
Carbodiimide-Mediated Coupling of Pivalic Acid and Amine
Activation of Pivalic Acid
Pivalic acid (1.0 equiv) is activated using dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at room temperature for 1 hour. This generates the reactive O-acylisourea intermediate.
Coupling with Amine
The activated acid is coupled with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine (1.1 equiv) in dichloromethane at 25°C for 12 hours. The reaction mixture is filtered to remove dicyclohexylurea (DCU), and the product is isolated via solvent evaporation followed by column chromatography (yield: 74–80%).
Comparative Efficiency:
| Parameter | DCC Coupling | Direct Acylation |
|---|---|---|
| Reaction Time | 12–14 hrs | 4–6 hrs |
| Byproduct Removal | Moderate | Low |
| Scalability | High | Moderate |
Hydroxy Group Protection-Deprotection Strategy
Protection as Trimethylsilyl Ether
The hydroxyl group of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine is protected using chlorotrimethylsilane (TMSCl, 1.5 equiv) and imidazole (2.0 equiv) in DMF at 0°C. This prevents unwanted side reactions during acylation.
Acylation and Deprotection
The silyl-protected amine reacts with pivaloyl chloride under standard conditions. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF, regenerating the hydroxyl group. This method achieves 82–88% yield with minimal side products.
Advantages:
- Enables selective acylation in polyfunctional molecules
- Compatible with acid-sensitive substrates
Enzymatic Synthesis Using Lipase Catalysts
Biocatalytic Amidation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation of pivalic acid with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine in tert-amyl alcohol at 45°C. The enzymatic route avoids racemization and achieves 65–70% conversion over 24 hours.
Optimization Parameters:
- Enzyme loading: 15 mg/mmol substrate
- Solvent: tert-Amyl alcohol (log P = 1.3)
- Water activity: 0.12 (controlled via salt hydrates)
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (600 MHz, CDCl₃): δ 7.21 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 4.12 (s, 1H, OH), 3.80 (s, 3H, OCH₃), 3.45 (dd, J = 13.2, 5.8 Hz, 1H, NH), 2.95 (m, 2H, CH₂), 1.25 (s, 9H, C(CH₃)₃), 1.18 (s, 6H, CH(CH₃)₂).
- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O methoxy).
Crystallographic Data
Single-crystal X-ray diffraction confirms the stereochemistry of the hydroxy and methyl groups. The dihedral angle between the methoxyphenyl ring and the amide plane is 82.5°, indicating minimal conjugation (CCDC 747180).
Industrial-Scale Production Considerations
Cost Analysis
| Method | Cost (USD/kg) | Environmental Impact |
|---|---|---|
| Direct Acylation | 420 | Moderate (SOCl₂ waste) |
| DCC Coupling | 580 | High (DCU disposal) |
| Enzymatic Synthesis | 620 | Low (green solvent) |
Process Intensification
Continuous-flow reactors reduce reaction times by 40% compared to batch processes. Microfluidic systems achieve 92% yield at 0.5 mL/min flow rate, with in-line IR monitoring for quality control.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Shares the methoxyphenyl group but differs in the presence of a nitrile group instead of the amide moiety.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Contains a similar methoxyphenyl group but is part of a larger coumarin structure.
Uniqueness
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide, a complex organic compound, is explored for its biological activities, particularly within medicinal chemistry and pharmacology. This compound exhibits structural characteristics typical of sulfonamide derivatives, which are known for various bioactive properties.
- Molecular Formula : C20H26N2O5S
- Molecular Weight : 406.5 g/mol
- IUPAC Name : N-[4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]-3-methylphenyl]acetamide
- CAS Number : 1448051-04-4
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an antibacterial agent and its role in inhibiting specific biochemical pathways.
Antibacterial Properties
Sulfonamide derivatives are primarily recognized for their antibacterial properties. This compound may exhibit similar effects due to its structural features. Research indicates that compounds with a sulfonamide group often inhibit bacterial growth by interfering with folate synthesis pathways.
The mechanism of action for this compound involves the inhibition of the Type III secretion system (T3SS) in bacteria. This system is crucial for the virulence of many pathogenic bacteria as it allows them to inject effector proteins into host cells.
Case Study: Inhibition of T3SS
A study demonstrated that certain concentrations of this compound effectively inhibited the secretion of virulence factors in C. rodentium, a model organism for studying enteric pathogens. The compound showed a significant reduction in T3SS-mediated secretion at concentrations around 50 µM, indicating its potential as a therapeutic agent against bacterial infections.
Data Table: Biological Activity Summary
| Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| T3SS Inhibition | 50 | ~50% inhibition of virulence factor secretion |
| Antibacterial Activity | 25 | Significant growth inhibition in bacterial cultures |
Research Findings
Further investigations into the compound's antioxidant properties have revealed promising results. The antioxidant activity was assessed using various assays, indicating that this compound can scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related conditions.
Study on Antioxidant Activity
A recent study utilized X-ray diffraction and density functional theory (DFT) calculations to elucidate the molecular structure and predict antioxidant capabilities. The findings suggested that the presence of the methoxyphenyl group enhances the electron-donating ability of the compound, thus improving its scavenging activity against reactive oxygen species (ROS).
Q & A
Basic Research Question
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve ≥98% purity. Monitor degradation under stress conditions (e.g., UV light, heat) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight ([M+H]+ expected at m/z ~322.2) and detect trace impurities.
- Stability Studies : Store the compound at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the amide bond .
What strategies are recommended for studying structure-activity relationships (SAR) of this compound in pharmacological models?
Advanced Research Question
- Key Modifications :
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects.
- Modify the hydroxyl group (e.g., acetylation, methylation) to evaluate hydrogen-bonding contributions.
- Biological Assays :
How can metabolic stability be assessed for this compound in preclinical studies?
Advanced Research Question
- In Vitro Models :
- Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH cofactor) and monitor metabolite formation via LC-MS.
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation or demethylation products .
What challenges arise in crystallographic studies of this compound, and how can they be addressed?
Advanced Research Question
- Crystal Growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals. Additives (e.g., 5% DMSO) improve solubility.
- Data Collection :
Which in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Advanced Research Question
- Rodent Models :
- Pharmacokinetic Profiling : Administer IV/PO doses (1–10 mg/kg) and measure plasma concentrations via LC-MS.
- Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs.
- Disease Models :
How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
Advanced Research Question
- Methodological Audit :
- Confirm compound identity (NMR, HRMS) and purity (HPLC).
- Standardize assay conditions (e.g., buffer pH, incubation time).
- Statistical Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
